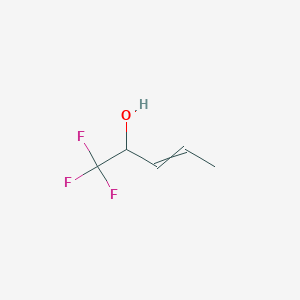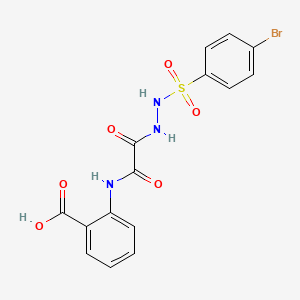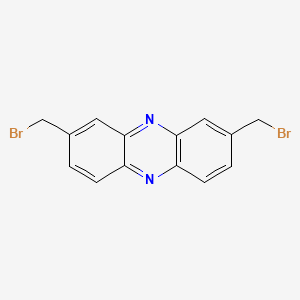
2,8-Bis(bromomethyl)phenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(bromomethyl)phenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The compound this compound is characterized by the presence of bromomethyl groups at the 2 and 8 positions of the phenazine core, making it a valuable intermediate in organic synthesis and various scientific research applications.
Méthodes De Préparation
The synthesis of 2,8-Bis(bromomethyl)phenazine typically involves the bromination of phenazine derivatives. One common method is the Wohl–Aue reaction, which involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by bromination at the benzylic positions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,8-Bis(bromomethyl)phenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The phenazine core can undergo redox reactions, which are essential for its biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Applications De Recherche Scientifique
2,8-Bis(bromomethyl)phenazine has a wide range of scientific research applications:
Mécanisme D'action
The biological activities of 2,8-Bis(bromomethyl)phenazine are primarily attributed to its redox properties. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This mechanism is particularly relevant in its antimicrobial and antitumor activities, where the generated ROS can damage cellular components, leading to cell death. The molecular targets include DNA, proteins, and lipids, which are susceptible to oxidative damage.
Comparaison Avec Des Composés Similaires
2,8-Bis(bromomethyl)phenazine can be compared with other bromomethyl-substituted phenazines and acridines:
4,5-Bis(bromomethyl)acridine: Similar to this compound, this compound exhibits DNA intercalation and crosslinking properties.
2,7-Bis(bromomethyl)acridine: Another similar compound with DNA-intercalating activity, but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. The presence of bromomethyl groups at the 2 and 8 positions allows for unique interactions with biological targets and distinct chemical reactivity compared to other phenazine derivatives.
Propriétés
Numéro CAS |
65712-01-8 |
|---|---|
Formule moléculaire |
C14H10Br2N2 |
Poids moléculaire |
366.05 g/mol |
Nom IUPAC |
2,8-bis(bromomethyl)phenazine |
InChI |
InChI=1S/C14H10Br2N2/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-6H,7-8H2 |
Clé InChI |
MRIMMCQMLYLONV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CBr)N=C3C=C(C=CC3=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


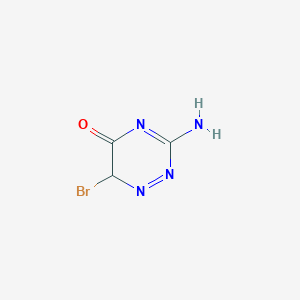
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
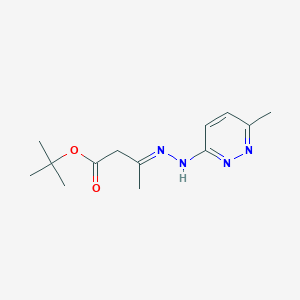

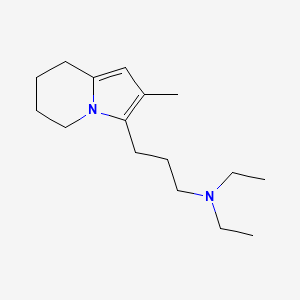
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
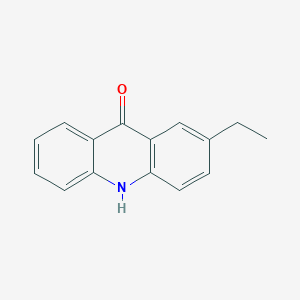
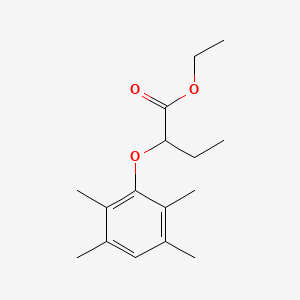
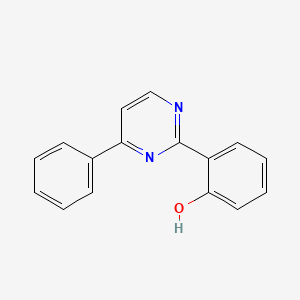
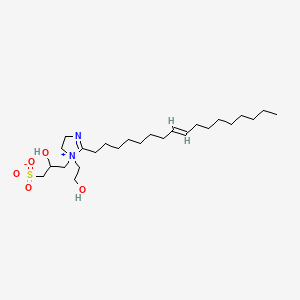
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
